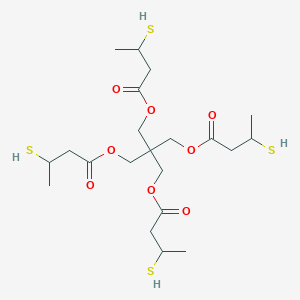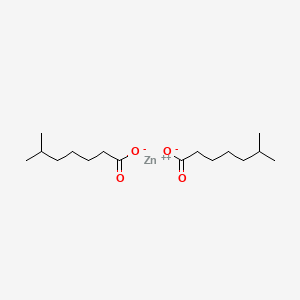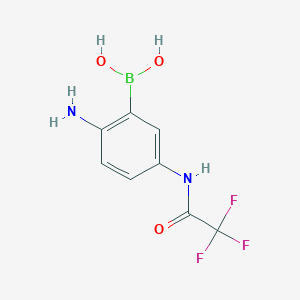![molecular formula C12H17ClN4O2 B13406635 N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine](/img/structure/B13406635.png)
N-[(6-Chloro-3-pyridinyl)methyl]-N,N'-diethyl-2-nitro-1,1-ethenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine is a chemical compound known for its applications in various fields, including agriculture and pharmaceuticals It is characterized by its unique structure, which includes a chloropyridinyl group and a nitroethenediamine moiety
Vorbereitungsmethoden
The synthesis of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine typically involves multiple steps, starting with the preparation of the chloropyridinyl intermediate. This intermediate is then reacted with diethylamine and nitroethene under controlled conditions to form the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitro group to an amine group, typically using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as an insecticide.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific biological pathways.
Industry: It is used in the development of agricultural chemicals, particularly as an insecticide to protect crops from pests.
Wirkmechanismus
The mechanism of action of N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine involves its interaction with nicotinic acetylcholine receptors in insects. By binding to these receptors, the compound disrupts normal neural transmission, leading to paralysis and death of the insect. This mechanism is similar to other neonicotinoid insecticides, which target the nervous system of pests.
Vergleich Mit ähnlichen Verbindungen
N-[(6-Chloro-3-pyridinyl)methyl]-N,N’-diethyl-2-nitro-1,1-ethenediamine can be compared with other neonicotinoid insecticides, such as:
Imidacloprid: Known for its high efficacy and widespread use in agriculture.
Thiacloprid: Similar in structure and mechanism of action, but with different chemical properties and applications.
Acetamiprid: Another neonicotinoid with a slightly different structure, used for similar purposes in pest control.
Each of these compounds has unique properties that make them suitable for specific applications, but they all share the common feature of targeting nicotinic acetylcholine receptors in insects.
Eigenschaften
Molekularformel |
C12H17ClN4O2 |
|---|---|
Molekulargewicht |
284.74 g/mol |
IUPAC-Name |
(E)-1-N'-[(6-chloropyridin-3-yl)methyl]-1-N,1-N'-diethyl-2-nitroethene-1,1-diamine |
InChI |
InChI=1S/C12H17ClN4O2/c1-3-14-12(9-17(18)19)16(4-2)8-10-5-6-11(13)15-7-10/h5-7,9,14H,3-4,8H2,1-2H3/b12-9+ |
InChI-Schlüssel |
UWUBCNHLPBVFPV-FMIVXFBMSA-N |
Isomerische SMILES |
CCN/C(=C\[N+](=O)[O-])/N(CC)CC1=CN=C(C=C1)Cl |
Kanonische SMILES |
CCNC(=C[N+](=O)[O-])N(CC)CC1=CN=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(4S)-3,4,5-trihydroxy-6-[[(4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13406580.png)







![N-[7-(Trifluoromethyl)-9H-carbazol-2-yl]sulfuric diamide](/img/structure/B13406618.png)
